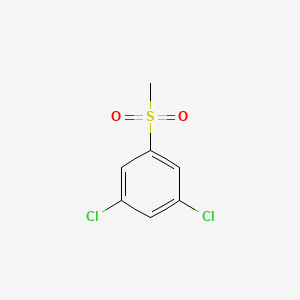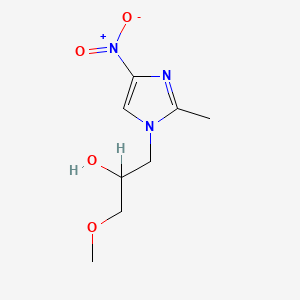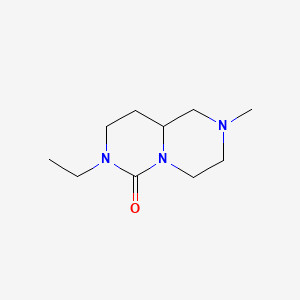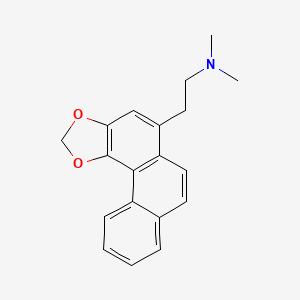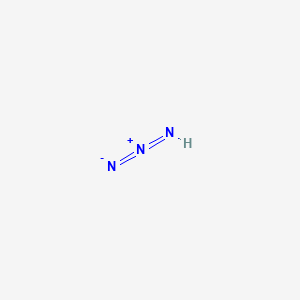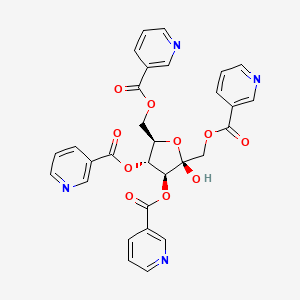
Zirconium molybdate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium molybdate is a compound that combines the properties of molybdenum and zirconium oxides. This compound is known for its unique structural and catalytic properties, making it valuable in various industrial and scientific applications. The incorporation of molybdenum into zirconium oxide enhances its thermal stability, surface area, and catalytic activity, which are crucial for applications in catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium molybdate can be synthesized using several methods, including the sol-gel method, hydrothermal synthesis, and wet impregnation. In the sol-gel method, zirconium hydroxide is synthesized and then modified with molybdenum species. The resulting material is dried and calcined at high temperatures to obtain the desired oxide . Hydrothermal synthesis involves the addition of nano-sized zirconium oxide particles to molybdenum powder, followed by hydrothermal treatment and powder metallurgy processes . Wet impregnation involves impregnating zirconium oxide with molybdenum oxide and then calcining the material to achieve the final product .
Industrial Production Methods: Industrial production of molybdenum zirconium oxide typically involves large-scale sol-gel or hydrothermal processes. These methods are chosen for their ability to produce materials with high surface areas and uniform particle sizes, which are essential for catalytic applications .
Chemical Reactions Analysis
Types of Reactions: Zirconium molybdate undergoes various chemical reactions, including oxidation, reduction, and acid-base reactions. The compound exhibits both Lewis and Brønsted acidity, making it suitable for catalyzing hydroisomerization and other acid-catalyzed reactions .
Common Reagents and Conditions: Common reagents used in reactions involving molybdenum zirconium oxide include hydrogen, oxygen, and various hydrocarbons. Reaction conditions often involve high temperatures and pressures to facilitate the desired transformations .
Major Products: The major products formed from reactions involving molybdenum zirconium oxide depend on the specific reaction being catalyzed. For example, in hydroisomerization reactions, the primary products are branched hydrocarbons .
Scientific Research Applications
Zirconium molybdate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which molybdenum zirconium oxide exerts its effects is primarily through its catalytic activity. The compound provides active sites for various chemical reactions, facilitating the transformation of reactants into products. The presence of both Lewis and Brønsted acid sites allows for a wide range of catalytic activities, including hydroisomerization and oxidation . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Molybdenum oxide (MoO3): Known for its catalytic properties in oxidation reactions.
Zirconium oxide (ZrO2): Used for its thermal stability and mechanical properties.
Tungsten oxide (WO3): Another transition metal oxide with similar catalytic applications.
Uniqueness: Zirconium molybdate is unique due to the synergistic effects of combining molybdenum and zirconium oxides. This combination enhances the thermal stability, surface area, and catalytic activity beyond what is achievable with the individual oxides alone .
Properties
IUPAC Name |
molybdenum;oxygen(2-);zirconium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.5O.Zr/q;5*-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCMBJXQBACDBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO5Zr-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57348-12-6 |
Source


|
| Record name | Zirconium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057348126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

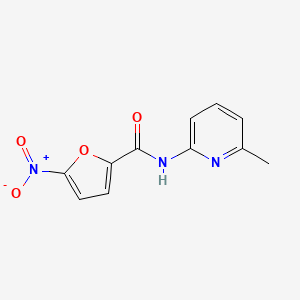
![(1R,15S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1206584.png)
